molecular formula C11H15NO3 B594926 N,N-Diethyl-3,4-dihydroxybenzamide CAS No. 137609-03-1

N,N-Diethyl-3,4-dihydroxybenzamide

Cat. No.: B594926
CAS No.: 137609-03-1
M. Wt: 209.245
InChI Key: ZGCJRVCUJYJIST-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,4-dihydroxybenzamide is a benzamide derivative characterized by a 3,4-dihydroxy-substituted benzene ring and an N,N-diethylamide group. The diethyl substitution on the amide nitrogen distinguishes it from other N-alkyl derivatives, influencing steric, electronic, and pharmacokinetic profiles .

Properties

CAS No.

137609-03-1

Molecular Formula

C11H15NO3

Molecular Weight

209.245

IUPAC Name

N,N-diethyl-3,4-dihydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-5-6-9(13)10(14)7-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

ZGCJRVCUJYJIST-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Benzene Substituents : 3,4-Dihydroxy groups enable hydrogen bonding and metal chelation, critical for biological interactions . Ethyl substituents on the ring () alter electronic properties but reduce polarity compared to hydroxyl groups.

Melanogenesis Inhibition

  • N-Ada-3,4-dihydroxybenzamide (adamantyl substituent) shows potent melanogenesis inhibition in melan-a cells (IC₅₀: ~10 μM), attributed to its bulky hydrophobic group enhancing target binding .
  • N-Hexyl-3,4-dihydroxybenzamide exhibits moderate activity (IC₅₀: ~25 μM), suggesting alkyl chain length inversely correlates with potency in this series .
  • N,N-Diethyl analogue : Predicted lower activity due to shorter chain length, as per CoMFA models .

Antimalarial and Antitumor Activity

  • N-Hexyl-3,4-dihydroxybenzamide inhibits Trypanosoma brucei (IC₅₀: 8.2 μM) and exhibits antitumor activity via apoptosis induction .
  • Diethyl variant: Limited data, but reduced hydrophobicity may lower cell penetration efficiency compared to hexyl derivatives .

Physicochemical Properties

Crystal Packing and Hydrogen Bonding

  • N-Hexyl-3,4-dihydroxybenzamide forms hydrogen-bonded sheets parallel to the (001) plane via O–H···O and C–H···O interactions, enhancing stability .

Solubility and LogP

  • LogP Trends : Adamantyl (LogP ~4.5) > Hexyl (LogP ~3.2) > Diethyl (LogP ~2.1*), correlating with hydrophobicity and bioavailability .
  • Aqueous Solubility : Diethyl derivatives likely exhibit higher solubility than adamantyl or hexyl analogues due to reduced alkyl chain length .

Computational Insights (CoMFA Studies)

A Comparative Molecular Field Analysis (CoMFA) of N-alkyl-3,4-dihydroxybenzamides revealed:

  • Steric Effects: Bulky substituents (e.g., adamantyl) enhance melanogenesis inhibition by filling hydrophobic pockets in tyrosinase .
  • Electrostatic Effects : 3,4-Dihydroxy groups are critical for hydrogen bonding with enzyme active sites .
  • Prediction for Diethyl Variant : Moderate activity due to balanced steric and electronic profiles but inferior to adamantyl derivatives .

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